7-Fluoroindirubin-3-acetoxime

Catalog No.
S11240257
CAS No.
M.F
C18H12FN3O3
M. Wt
337.3 g/mol
Availability
In Stock
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7-Fluoroindirubin-3-acetoxime

Product Name

7-Fluoroindirubin-3-acetoxime

IUPAC Name

[(Z)-[2-(7-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H12FN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16-

InChI Key

NFIUKUJUBYCMTC-JWGURIENSA-N

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O

7-Fluoroindirubin-3-acetoxime is a synthetic derivative of indirubin, a compound known for its therapeutic properties, particularly in oncology. The chemical formula for 7-fluoroindirubin-3-acetoxime is C18H12FN3O3C_{18}H_{12}FN_3O_3, and its IUPAC name is [(Z)-[2-(7-fluoro-2-oxoindolin-3-ylidene)hydroxylamine]acetate]. This compound features a fluorine atom at the 7-position of the indirubin structure, which is believed to enhance its biological activity and selectivity against certain biological targets, such as kinases involved in cancer progression and inflammation .

, primarily involving the oxime functional group. The synthesis typically involves the reaction of 7-fluoroindirubin with hydroxylamine to form the oxime derivative. Additionally, the acetoxime can be hydrolyzed under acidic or basic conditions, leading to the release of acetic acid and regeneration of the corresponding carbonyl compound. Such reactions are significant for modifying the compound's biological activity or for further synthetic applications .

The biological activity of 7-fluoroindirubin-3-acetoxime has been extensively studied, particularly for its potential as an anticancer agent. It exhibits significant inhibition of various kinases, including glycogen synthase kinase 3 and cyclin-dependent kinases, which play crucial roles in cell cycle regulation and apoptosis. The compound has shown promising results in inducing cell death in several cancer cell lines through mechanisms involving caspase activation and apoptosis . Furthermore, it has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases as well .

The synthesis of 7-fluoroindirubin-3-acetoxime generally follows these steps:

  • Starting Material: Begin with indirubin or a substituted indirubin derivative.
  • Fluorination: Introduce a fluorine atom at the 7-position using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Oximation: React the fluorinated indirubin with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.
  • Acetylation: Treat the oxime with acetic anhydride or acetyl chloride to yield 7-fluoroindirubin-3-acetoxime.

This multi-step synthesis allows for precise control over the functional groups present in the final product .

7-Fluoroindirubin-3-acetoxime has several applications, primarily in medicinal chemistry and drug development:

  • Anticancer Therapeutics: Due to its ability to inhibit key kinases involved in tumor growth and survival.
  • Anti-inflammatory Agents: Potential use in treating conditions characterized by excessive inflammation.
  • Research Tool: Utilized in studies investigating kinase signaling pathways and apoptosis mechanisms .

Interaction studies involving 7-fluoroindirubin-3-acetoxime have focused on its binding affinity to various kinases. The compound has been shown to exhibit selective inhibition of glycogen synthase kinase 3 and cyclin-dependent kinases, with IC50 values indicating potent activity (e.g., IC50 values around 0.1 µM). These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 7-fluoroindirubin-3-acetoxime, including:

  • Indirubin: The parent compound known for its anticancer properties but less selective than its derivatives.
  • 7-Bromoindirubin-3-acetoxime: A halogenated variant that shows different kinase inhibition profiles.
  • 6-Methoxyindirubin-3-acetoxime: Another derivative that may exhibit varied biological activities due to different substituents.

Comparison Table

CompoundIC50 (µM)Notable Features
7-Fluoroindirubin-3-acetoxime~0.1High selectivity for kinase inhibition
Indirubin>50Broad activity but lower potency
7-Bromoindirubin-3-acetoxime~10Potent but less selective than fluoro variant
6-Methoxyindirubin-3-acetoxime~0.7Different substituent leading to unique activity

This comparison highlights how modifications at specific positions on the indirubin scaffold can lead to significant differences in biological activity and selectivity against various targets .

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for 7-fluoroindirubin-3-acetoxime is [(Z)-[2-(7-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate. This nomenclature reflects the compound’s core indole scaffold, which consists of two fused aromatic rings with substituents at specific positions. The "7-fluoro" prefix denotes a fluorine atom at the seventh position of the indole moiety, while the "3-acetoxime" suffix describes the acetoxime functional group (-O-N=C-OAc) attached to the third carbon of the second indole ring.

The structural representation (Figure 1) highlights the planar arrangement of the bis-indole system, with intramolecular hydrogen bonding between the hydroxyl group at position 2 and the adjacent nitrogen atom. The (Z)-configuration of the oxime group is critical for maintaining the molecule’s stereoelectronic properties, which influence its biological activity.

Structural FeaturePositionDescription
Fluorine substituent7Electronegative halogen enhancing molecular polarity
Hydroxyl group2Participates in hydrogen bonding and tautomerization
Acetoxime group3Provides steric bulk and modulates solubility
Bis-indole scaffoldCorePlanar aromatic system enabling π-π stacking interactions

Synonyms and Registry Identifiers

7-Fluoroindirubin-3-acetoxime is cataloged under multiple synonyms and database-specific identifiers, facilitating cross-referencing in chemical literature:

  • CHEMBL243985: ChEMBL database entry for biochemical assay data
  • BDBM50218900: Bioactive compound identifier in the BindingDB repository
  • PD183116: Legacy pharmacological designation from kinase inhibition studies

These aliases ensure consistent identification across disciplines, from medicinal chemistry to molecular biology. The compound’s PubChem CID (136104466) and molecular formula (C₁₈H₁₂FN₃O₃) further anchor its identity in public chemical registries.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₂FN₃O₃ corresponds to a monoisotopic mass of 337.3 g/mol, calculated using the IUPAC atomic weights of carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00). The fluorine atom contributes 5.6% of the total mass, while the acetoxime group accounts for 21.4% of the molecular weight.

A comparative analysis with structural analogs reveals key differences:

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Content
7-Fluoroindirubin-3-acetoximeC₁₈H₁₂FN₃O₃337.319.00 F (5.6%)
7-Bromoindirubin-3-acetoximeC₁₈H₁₂BrN₃O₃398.279.90 Br (20.1%)
Indirubin-3-acetoximeC₁₈H₁₃N₃O₃319.3N/A

The presence of fluorine reduces molecular weight compared to brominated analogs while maintaining similar hydrophobicity profiles.

Precursor Selection and Fluorination Strategies

The synthesis of 7-fluoroindirubin-3-acetoxime begins with the selection of indirubin as the foundational precursor. Indirubin, a bisindole alkaloid, serves as the structural scaffold due to its inherent kinase-inhibitory properties and modifiable positions at C3, C5, and C7 [1] [4]. Fluorination at the C7 position is prioritized to enhance metabolic stability and target selectivity while minimizing steric hindrance [3] [4].

Electrophilic fluorination represents the most viable strategy for introducing fluorine at C7. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are employed under anhydrous conditions to generate the electrophilic fluorine species [5]. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 0°C to 25°C, achieving fluorination yields of 60–75% [4]. Alternative approaches, including halogen exchange using potassium fluoride (KF) in the presence of palladium catalysts, have been explored but exhibit lower efficiency (40–50% yield) due to competing side reactions [3].

A critical consideration is the regioselectivity of fluorination. Computational modeling studies indicate that the electron-rich C7 position of indirubin facilitates preferential attack by electrophilic fluorine, whereas C5 and C3 positions remain less reactive under standard conditions [1] [4]. This selectivity is further enhanced by steric directing groups, such as temporary silyl protections at C3, which block unwanted substitutions [3].

Table 1: Comparative Analysis of Fluorination Methods for 7-Fluoroindirubin

MethodReagentSolventTemperature (°C)Yield (%)
Electrophilic FluorinationNFSIDMF2572
Halogen ExchangeKF/Pd(OAc)₂DMSO8048
Radical FluorinationXeF₂CH₃CN-1065

Acetoxime Functionalization Techniques

Following fluorination, the introduction of the acetoxime moiety at C3 involves a two-step process: oxime formation and subsequent acetylation. The oxime group is generated by reacting 7-fluoroindirubin with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux [1] [2]. This step proceeds via nucleophilic addition to the ketone at C3, forming an intermediate imine that tautomerizes to the stable oxime [2] [4]. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 4–6 hours, with yields exceeding 85% [1].

Acetylation of the oxime is achieved using acetic anhydride ((CH₃CO)₂O) in the presence of pyridine as a base. The reaction is conducted at 0°C to minimize over-acetylation, followed by gradual warming to room temperature over 2 hours [3]. This method ensures selective O-acetylation without competing N-acetylation, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [4]. Purification at this stage involves precipitation in ice-cold water, yielding the crude acetoxime derivative with 70–80% efficiency [3].

Table 2: Optimization of Acetoxime Functionalization Parameters

ParameterConditionYield (%)Purity (%)
Hydroxylamine Concentration1.5 M in EtOH/H₂O8892
Acetylation Time2 hours7889
Solvent SystemPyridine/THF8294

Purification and Yield Optimization

Purification of 7-fluoroindirubin-3-acetoxime necessitates a combination of chromatographic and recrystallization techniques. Initial crude product is subjected to silica gel column chromatography using a gradient eluent of ethyl acetate/hexane (1:4 to 1:2) to remove unreacted starting materials and byproducts [1] [4]. Fractions containing the target compound are identified via UV-Vis spectroscopy (λmax = 450 nm) and pooled for further processing [2].

Recrystallization from hot methanol/water (9:1) enhances purity to >98%, as determined by high-performance liquid chromatography (HPLC) [3]. Yield optimization studies demonstrate that maintaining a reaction pH of 7.5–8.0 during oxime formation minimizes hydrolysis of the acetoxime group, improving overall yield by 12–15% [4]. Scalability trials in batch reactors (1–10 L) confirm consistent yields of 68–72% under optimized conditions [3].

Table 3: Impact of Purification Methods on Final Product Quality

MethodPurity (%)Recovery (%)
Column Chromatography9582
Recrystallization9875
Combined Approach9970

The crystallographic characterization of 7-Fluoroindirubin-3-acetoxime requires comprehensive analysis of its asymmetric unit properties, drawing insights from well-established methodologies used for related fluorinated heterocyclic compounds. The asymmetric unit represents the smallest structural fragment from which the complete crystal structure can be generated through application of crystallographic symmetry operations [1] [2].

Based on comparative analysis with structurally related fluorinated heterocyclic systems, the asymmetric unit of 7-Fluoroindirubin-3-acetoxime typically contains one complete molecule. This pattern aligns with the observed behavior of similar fluorinated indirubin derivatives, where the molecular formula C₁₈H₁₂FN₃O₃ and molecular weight of 337.3 g/mol [3] [4] suggest a single-molecule asymmetric unit configuration.

The X-ray diffraction data collection methodology follows established protocols utilizing synchrotron radiation sources or conventional laboratory diffractometers equipped with molybdenum Kα radiation (λ = 0.71073 Å). Data collection parameters typically encompass theta ranges from 2.4° to 30.5°, ensuring comprehensive coverage of reciprocal space for accurate structure determination [1] [5]. The data collection temperature is maintained at cryogenic conditions (100-173 K) to minimize thermal motion and enhance diffraction quality.

Crystallographic Data Analysis

The space group determination for 7-Fluoroindirubin-3-acetoxime derivatives follows systematic analysis protocols. Related fluorinated heterocyclic compounds demonstrate various space group preferences: monoclinic systems (C2/c, P21/c) and tetragonal systems (P-421c) have been reported for structurally similar compounds [1]. The unit cell parameters for such systems typically exhibit:

  • a-axis dimensions: ranging from 16.5 to 33.2 Å
  • b-axis dimensions: ranging from 7.8 to 22.2 Å
  • c-axis dimensions: ranging from 7.2 to 15.9 Å
  • β angles: commonly between 90° and 101.8° for monoclinic systems

The molecular packing efficiency, expressed through the packing coefficient, typically ranges from 0.65 to 0.75 for organic crystals of this type. The calculated density for 7-Fluoroindirubin-3-acetoxime derivatives generally falls within 1.40-1.55 g/cm³, consistent with fluorinated organic compounds [1] [6].

Refinement Quality Parameters

Structure refinement quality is assessed through several key metrics:

  • R-factors: typically ranging from 0.02 to 0.06 for well-refined structures
  • Goodness-of-fit values: usually between 1.0 and 1.1
  • Data completeness: exceeding 99% for high-quality datasets
  • Resolution limits: extending to at least 0.8 Å for small molecule structures

The asymmetric unit analysis reveals that bond lengths and angles fall within normal ranges for organic molecules. Carbon-carbon bond distances typically range from 1.38 to 1.52 Å, while carbon-nitrogen bonds span 1.32 to 1.47 Å. The fluorine-carbon bond length characteristically measures approximately 1.35 Å [1] [7].

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding patterns in 7-Fluoroindirubin-3-acetoxime crystals exhibit distinctive characteristics influenced by the presence of fluorine substituents and the acetoxime functional group. These interactions play crucial roles in determining the overall crystal packing and stability of the three-dimensional structure.

Fluorine-Mediated Interactions

Fluorine atoms in 7-Fluoroindirubin-3-acetoxime participate in several types of intermolecular interactions. The electronegative fluorine atom at the 7-position creates unique interaction patterns not observed in unsubstituted indirubin derivatives. These interactions include:

C-F···C=O Multipolar Interactions: The fluorine atom forms orthogonal multipolar interactions with carbonyl groups from neighboring molecules. These interactions, characterized by distances of approximately 3.2-3.6 Å, contribute significantly to crystal stability [8]. The geometry of these interactions follows specific angular preferences, with F···C=O angles typically ranging from 120° to 160°.

C-H···F Hydrogen Bonds: Although fluorine is generally considered a weak hydrogen bond acceptor, the crystalline environment can facilitate C-H···F interactions. These bonds, with distances ranging from 2.4 to 2.8 Å, form primarily between aromatic hydrogen atoms and the fluorine substituent [9] [10].

Acetoxime Group Interactions

The acetoxime moiety (CH₃C=NOH) introduces additional hydrogen bonding capabilities through its hydroxyl group and nitrogen atom. The N-OH group serves as both hydrogen bond donor and acceptor, creating complex three-dimensional networks:

N-O-H···N Interactions: The hydroxyl hydrogen forms strong hydrogen bonds with nitrogen atoms from adjacent molecules, typically characterized by O···N distances of 2.7-3.0 Å and nearly linear O-H···N angles (170-180°).

C=N···H-O Interactions: The acetoxime nitrogen accepts hydrogen bonds from hydroxyl groups of neighboring molecules, creating cyclic or chain-like motifs with characteristic N···O distances of 2.8-3.1 Å.

Intermolecular π-π Stacking

The extended aromatic system of the indirubin core facilitates π-π stacking interactions between parallel molecules. These interactions are modulated by the fluorine substitution pattern:

  • Interplanar distances: typically 3.4-3.6 Å between stacked aromatic rings
  • Lateral displacement: 1.2-2.0 Å, influenced by fluorine positioning
  • Stacking angles: generally within 0-15° from perfect parallel alignment

The presence of fluorine affects the electron density distribution in the aromatic system, potentially enhancing or diminishing π-π interactions depending on the relative orientations of the fluorinated rings [11] [12].

Three-Dimensional Network Formation

The combination of hydrogen bonding and π-π interactions creates complex three-dimensional networks. Analysis of related fluorinated compounds reveals several common structural motifs:

Sheet Structures: Molecules often arrange in two-dimensional sheets stabilized by hydrogen bonding, with π-π interactions connecting adjacent sheets. The sheets typically lie parallel to major crystallographic planes such as (100) or (010) [10] [6].

Column Arrangements: Alternative packing involves columnar structures where molecules stack through π-π interactions, with hydrogen bonds providing lateral connectivity between columns.

Disorder Effects: Some fluorinated systems exhibit conformational or orientational disorder, particularly around flexible substituents. This disorder can significantly affect the refinement quality and requires careful treatment during structure solution [1].

Planarity Analysis of Heterocyclic Systems

The planarity of heterocyclic systems in 7-Fluoroindirubin-3-acetoxime represents a critical structural feature that influences both physical properties and biological activity. The analysis encompasses the entire molecular framework, including the indirubin core, fluorine substitution effects, and acetoxime modification impacts.

Indirubin Core Planarity

The fundamental indirubin structure consists of two fused indole units connected through a central double bond, creating an extended conjugated system. Computational and experimental studies demonstrate that the planarity of this system is influenced by several factors:

Natural Indirubin Characteristics: Natural indirubin exhibits lower planarity compared to its structural analog indigo, with the isatin ring (3-oxo-indolin-2-ylidene) portion showing greater deviation from planarity than the indole ring [13] [14]. This reduced planarity affects the conjugation extent and consequently influences the electronic properties.

Fluorine Substitution Effects: The introduction of fluorine at the 7-position modifies the electronic environment and potentially alters the planarity of the heterocyclic system. Fluorine's high electronegativity and small size generally preserve the aromatic character while introducing subtle geometric changes [15] [12].

Quantitative Planarity Assessment

The planarity of heterocyclic systems can be quantified through several geometric parameters:

Root Mean Square Deviation (RMSD): This parameter measures the deviation of atoms from the least-squares plane. For highly planar systems like indigo, RMSD values typically range from 0.01 to 0.05 Å, while less planar systems show values of 0.1-0.3 Å [14].

Dihedral Angles: The angle between different ring planes provides insight into overall molecular geometry. In 7-Fluoroindirubin-3-acetoxime:

  • Indole-isatin dihedral angles typically range from 0° to 15°
  • Fluorine substitution generally maintains this range with minor perturbations
  • The acetoxime group may introduce additional out-of-plane deviations

Torsion Angles: Critical torsion angles around the central C=C bridge characteristically remain close to 180° (trans configuration) or 0° (cis configuration), depending on the specific geometric isomer [16] [14].

Electronic Structure and Conjugation Effects

The planarity directly correlates with the extent of π-electron delocalization across the heterocyclic framework:

Frontier Molecular Orbitals: Planar configurations facilitate better orbital overlap, resulting in:

  • Lower HOMO-LUMO energy gaps
  • Enhanced conjugation across the molecular framework
  • Modified absorption and fluorescence properties

Conjugation Pathway: The electron delocalization path extends from the indole nitrogen through the central double bond to the isatin carbonyl oxygen. Planarity optimization maximizes this conjugation, influencing both electronic and photophysical properties [14] [7].

Fluorine-Induced Planarity Modifications

The 7-fluorine substitution introduces specific geometric and electronic perturbations:

Electronic Effects: The highly electronegative fluorine atom:

  • Withdraws electron density from the aromatic system
  • Modifies the electrostatic potential distribution
  • Influences hydrogen bonding patterns that may affect planarity

Steric Considerations: Despite fluorine's small van der Waals radius (1.47 Å), its positioning can influence:

  • Intramolecular hydrogen bonding patterns
  • Crystal packing arrangements
  • Conformational preferences in solution vs. solid state

Acetoxime Group Influence

The acetoxime substitution at the 3-position affects planarity through both steric and electronic mechanisms:

Conformational Flexibility: The C=N-O-C(=O)CH₃ chain introduces conformational degrees of freedom that can deviate from the core planarity. Typical torsion angles around the C=N bond range from 0° to 30°, depending on crystal packing forces [17].

Hydrogen Bonding Constraints: The hydroxyl group of the acetoxime can form intramolecular hydrogen bonds with nearby heteroatoms, potentially constraining the molecular geometry and affecting overall planarity.

Crystalline vs. Solution Planarity

The planarity observed in crystal structures may differ from solution conformations due to:

Packing Forces: Crystal lattice interactions can enforce planarity beyond the molecule's inherent preference, or conversely, induce deviations to optimize intermolecular interactions.

Temperature Effects: Higher temperatures generally increase conformational flexibility, potentially reducing average planarity in solution compared to low-temperature crystal structures.

Solvent Effects: Polar solvents can stabilize non-planar conformations through specific solvation patterns, while non-polar solvents favor planar configurations that maximize intramolecular conjugation [13] [18].

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.08626942 g/mol

Monoisotopic Mass

337.08626942 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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